Boc-D-Tyr(2-Br-Z)-OH Boc-D-Tyr(2-Br-Z)-OH
Brand Name: Vulcanchem
CAS No.: 81189-61-9
VCID: VC21543668
InChI: InChI=1S/C22H24BrNO7/c1-22(2,3)31-20(27)24-18(19(25)26)12-14-8-10-16(11-9-14)30-21(28)29-13-15-6-4-5-7-17(15)23/h4-11,18H,12-13H2,1-3H3,(H,24,27)(H,25,26)/t18-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC(=O)OCC2=CC=CC=C2Br)C(=O)O
Molecular Formula: C22H24BrNO7
Molecular Weight: 494,34 g/mole

Boc-D-Tyr(2-Br-Z)-OH

CAS No.: 81189-61-9

VCID: VC21543668

Molecular Formula: C22H24BrNO7

Molecular Weight: 494,34 g/mole

* For research use only. Not for human or veterinary use.

Boc-D-Tyr(2-Br-Z)-OH - 81189-61-9

Description

Boc-D-Tyr(2-Br-Z)-OH, also known as N-tert-Butyloxycarbonyl-O-(2-bromobenzyloxycarbonyl)-D-tyrosine, is a derivative of D-tyrosine commonly used in peptide synthesis, particularly in the context of Boc Solid Phase Peptide Synthesis (SPPS). This compound is crucial for incorporating D-tyrosine residues into peptides, especially when these residues appear early in the peptide sequence.

Synthesis and Applications

Boc-D-Tyr(2-Br-Z)-OH is utilized in peptide synthesis due to its stability under repeated acidic conditions required for the removal of Boc protecting groups. The 2-Br-Z group serves as a protecting group for the hydroxyl of tyrosine, which is essential for preventing unwanted side reactions during peptide assembly.

Use in Peptide Synthesis

  • Stability: The 2-Br-Z group is stable during the repeated acidic conditions used to remove Boc groups, making it suitable for early incorporation of D-tyrosine residues in large peptides.

  • Deprotection: The 2-Br-Z group can be removed using strong acids like HF, TFMSA (trifluoromethanesulfonic acid), or TMSOTf (trimethylsilyl trifluoromethanesulfonate) during the final cleavage step from the resin. Alternatively, it can be removed with piperidine in DMF under milder conditions .

Research Findings and Applications

Boc-D-Tyr(2-Br-Z)-OH is a specialized reagent in peptide chemistry, particularly useful for synthesizing peptides that require D-tyrosine residues. Its stability and ease of deprotection make it a valuable tool in the synthesis of complex peptides.

Comparison with Other Tyrosine Derivatives

  • Boc-D-Tyr(Bzl)-OH: Another common derivative used for introducing D-tyrosine residues, but it lacks the specific protecting group stability offered by the 2-Br-Z group .

  • Boc-L-Tyr(2-Br-Z)-OH: The L-tyrosine counterpart, used similarly but for L-tyrosine residues .

CAS No. 81189-61-9
Product Name Boc-D-Tyr(2-Br-Z)-OH
Molecular Formula C22H24BrNO7
Molecular Weight 494,34 g/mole
IUPAC Name (2R)-3-[4-[(2-bromophenyl)methoxycarbonyloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C22H24BrNO7/c1-22(2,3)31-20(27)24-18(19(25)26)12-14-8-10-16(11-9-14)30-21(28)29-13-15-6-4-5-7-17(15)23/h4-11,18H,12-13H2,1-3H3,(H,24,27)(H,25,26)/t18-/m1/s1
Standard InChIKey UYWMYJQSTUVRHR-GOSISDBHSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OC(=O)OCC2=CC=CC=C2Br)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC(=O)OCC2=CC=CC=C2Br)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC(=O)OCC2=CC=CC=C2Br)C(=O)O
Synonyms Boc-D-Tyr(2-Br-Z)-OH;81189-61-9;Boc-O-(2-bromo-Cbz)-D-tyrosine;Boc-O-(2-bromo-Cbz)-L-Tyrosine;C22H24BrNO7;(2R)-3-[4-({[(2-BROMOPHENYL)METHOXY]CARBONYL}OXY)PHENYL]-2-[(TERT-BUTOXYCARBONYL)AMINO]PROPANOICACID;(2R)-3-[4-[(2-bromophenyl)methoxycarbonyloxy]phenyl]-2-(tert-butoxycarbonylamino)propanoicacid;AmbotzBAA1058;AC1MJ3GP;N-tert-Butoxycarbonyl-L-tyrosine2-bromobenzylcarbonate(ester);SCHEMBL11652135;L-Tyrosine,O-(((2-bromophenyl)methoxy)carbonyl)-N-((1,1-dimethylethoxy)carbonyl)-;MolPort-003-927-245;CB-914;ZINC15721276;AKOS015905374;AN-7827;AN-7828;AJ-67799;AK-81121;AM019870;KB-79600;OR008808;ST24046220;V1150
PubChem Compound 3084899
Last Modified Aug 15 2023

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